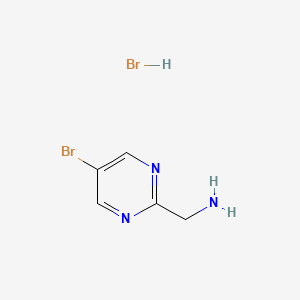
(5-Bromopyrimidin-2-yl)methanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromopyrimidin-2-yl)methanamine hydrobromide (5-BPMAH) is an organic compound of the pyrimidine family that is used in a variety of scientific research applications. It is a versatile compound with numerous biochemical and physiological effects and has been studied extensively in the laboratory.
科学研究应用
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is an inhibitor of the enzyme phosphatidylinositol 4-kinase (PI4K). It is also used in the study of cell signaling pathways, as it has been shown to inhibit the activity of several proteins involved in cell signaling, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). In addition, (5-Bromopyrimidin-2-yl)methanamine hydrobromide has been used in the study of the regulation of gene expression, as it has been shown to inhibit the activity of several transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).
作用机制
The mechanism of action of (5-Bromopyrimidin-2-yl)methanamine hydrobromide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as PI4K, PKC, and MAPK, and inhibits their activity. In addition, (5-Bromopyrimidin-2-yl)methanamine hydrobromide is thought to bind to the regulatory regions of genes, such as NF-κB and AP-1, and inhibit their activity.
Biochemical and Physiological Effects
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of several enzymes, including PI4K, PKC, and MAPK. In addition, it has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, (5-Bromopyrimidin-2-yl)methanamine hydrobromide has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies.
实验室实验的优点和局限性
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it accessible to many researchers. In addition, its versatility makes it useful in a variety of experiments. However, there are also some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound can be toxic in high concentrations, and can cause irritation to the skin and eyes.
未来方向
There are numerous potential future directions for research involving (5-Bromopyrimidin-2-yl)methanamine hydrobromide. One potential direction is to further explore its mechanism of action, as the exact mechanism is not yet known. Another potential direction is to investigate the compound’s potential therapeutic applications, as it has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies. Additionally, further research could be conducted to investigate the compound’s potential interactions with other compounds, as well as its potential side effects. Finally, further research could be conducted to explore the compound’s potential applications in the fields of agriculture and biotechnology.
合成方法
(5-Bromopyrimidin-2-yl)methanamine hydrobromide can be synthesized using a variety of methods. The most common method is the reaction of 5-bromopyrimidine with methanamine hydrobromide, which yields the desired product. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and is heated to a temperature of 70-80°C. The product is then isolated and purified using column chromatography. Other methods of synthesis include the reaction of 5-bromopyrimidine with bromoacetonitrile, the reaction of 5-bromopyrimidine with dimethylamine hydrobromide, and the reaction of 5-bromopyrimidine with bromoacetic acid.
属性
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.BrH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIYPPZZXGLBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyrimidin-2-yl)methanamine hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate](/img/structure/B2784483.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)

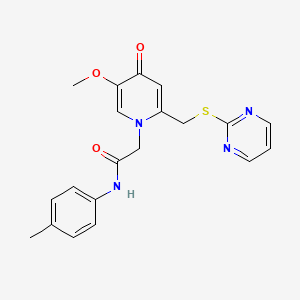
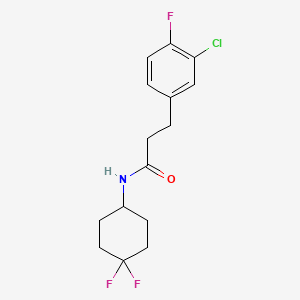
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
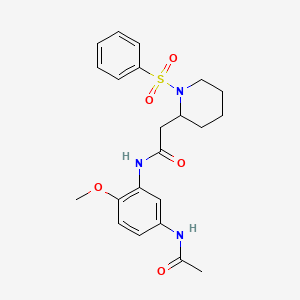
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2784499.png)
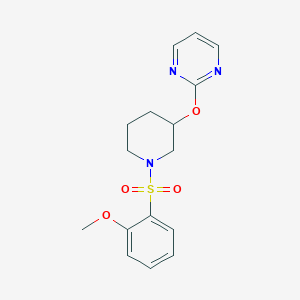
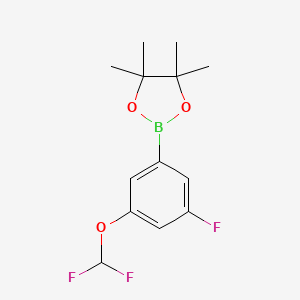
![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)